2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid
CAS No.: 2197057-50-2
Cat. No.: VC2900794
Molecular Formula: C8H7ClINO2
Molecular Weight: 311.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2197057-50-2 |
---|---|
Molecular Formula | C8H7ClINO2 |
Molecular Weight | 311.5 g/mol |
IUPAC Name | 2-chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H7ClINO2/c1-3-5(8(12)13)7(9)11-4(2)6(3)10/h1-2H3,(H,12,13) |
Standard InChI Key | RPGIRVRPEBBDEJ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=C1I)C)Cl)C(=O)O |
Canonical SMILES | CC1=C(C(=NC(=C1I)C)Cl)C(=O)O |
Introduction
Structure and Physical Properties
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid possesses a substituted pyridine ring with several functional groups. The pyridine core has chlorine at position 2, a carboxylic acid group at position 3, methyl groups at positions 4 and 6, and an iodine atom at position 5. This arrangement of substituents creates a sterically complex molecule with specific chemical behavior and reactivity.
The basic physical and chemical properties of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid are summarized in the following table:
Property | Value |
---|---|
CAS Number | 2197057-50-2 |
Molecular Formula | C8H7ClINO2 |
Molecular Weight | 311.5 g/mol |
IUPAC Name | 2-chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H7ClINO2/c1-3-5(8(12)13)7(9)11-4(2)6(3)10/h1-2H3,(H,12,13) |
Standard InChIKey | RPGIRVRPEBBDEJ-UHFFFAOYSA-N |
SMILES Notation | CC1=C(C(=NC(=C1I)C)Cl)C(=O)O |
PubChem Compound ID | 132450670 |
The compound belongs to the pyridine family, which is a class of heterocyclic aromatic compounds characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of both chlorine and iodine substituents, along with the carboxylic acid group, contributes to its chemical properties and potential applications in organic synthesis.
Chemical Properties and Reactivity
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid exhibits chemical properties characteristic of both substituted pyridines and carboxylic acids. Its reactivity is largely determined by the functional groups present in its structure.
Functional Group Reactivity
The compound contains several reactive sites that can participate in various chemical transformations:
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The carboxylic acid group at position 3 can undergo typical acid-base reactions and can be converted to derivatives such as esters, amides, and acid chlorides through standard organic chemistry procedures.
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The presence of both chloro and iodo substituents offers opportunities for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are valuable tools in constructing more complex molecules.
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The methyl groups at positions 4 and 6 can potentially serve as sites for further functionalization through radical halogenation or oxidation reactions.
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The pyridine nitrogen can function as a weak base and a potential site for coordination with metals or alkylation reactions.
Related Compounds and Comparative Analysis
While specific research on 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid is limited, examining related compounds can provide insights into its potential properties and applications.
Comparison to Other Heterocyclic Compounds
The reactivity and applications of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid can be compared to other heterocyclic compounds:
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Like other substituted pyridines, it likely shows enhanced reactivity at specific positions based on the electronic effects of its substituents.
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The presence of both chlorine and iodine atoms differentiates it from many other pyridine derivatives and provides unique opportunities for selective functionalization.
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The carboxylic acid group at position 3 enables transformations similar to those observed in other heterocyclic carboxylic acids, such as formation of amides, esters, and other derivatives.
Research Findings and Future Directions
Although research specifically focused on 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid appears limited in the available literature, its structure suggests several promising research directions.
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